molecular formula C25H23N3O B13421198 3-(1-Trityl-1H-imidazol-4-yl)propanamide

3-(1-Trityl-1H-imidazol-4-yl)propanamide

Cat. No.: B13421198
M. Wt: 381.5 g/mol
InChI Key: WHCNQXOWBVWGFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Trityl-1H-imidazol-4-yl)propanamide is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a trityl group attached to the imidazole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common methods for synthesizing imidazoles include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods often involve the use of alpha halo-ketones, amino nitriles, or other suitable precursors under specific reaction conditions.

Industrial Production Methods

Industrial production of imidazole derivatives, including 3-(1-Trityl-1H-imidazol-4-yl)propanamide, may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-(1-Trityl-1H-imidazol-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The trityl group or other substituents can be replaced by different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce new functional groups to the imidazole ring.

Scientific Research Applications

3-(1-Trityl-1H-imidazol-4-yl)propanamide has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(1-Trityl-1H-imidazol-4-yl)propanamide depends on its specific application. In biological systems, imidazole derivatives can interact with enzymes and receptors, modulating their activity. The trityl group may influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Trityl-1H-imidazol-4-yl)propanamide is unique due to its specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of the trityl group can enhance its stability and modify its interactions with other molecules.

Properties

Molecular Formula

C25H23N3O

Molecular Weight

381.5 g/mol

IUPAC Name

3-(1-tritylimidazol-4-yl)propanamide

InChI

InChI=1S/C25H23N3O/c26-24(29)17-16-23-18-28(19-27-23)25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,18-19H,16-17H2,(H2,26,29)

InChI Key

WHCNQXOWBVWGFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CCC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.